N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

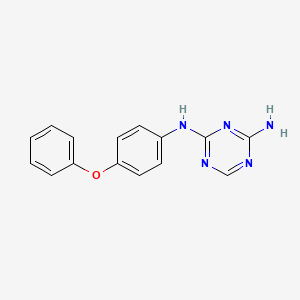

N-(4-Phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with two amine groups at positions 2 and 4, and a 4-phenoxyphenyl group at position 4. This compound belongs to a broader class of 1,3,5-triazine-2,4-diamines, which are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-17-10-18-15(20-14)19-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVFYTGMCVAGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-phenoxyphenylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amino groups of the 4-phenoxyphenylamine. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Electroph

Biologische Aktivität

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of triazine derivatives characterized by a symmetrical s-triazine core. The structural formula can be represented as follows:

This compound's structure allows for various substitutions that can enhance its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been specifically studied for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Molecular docking studies have shown favorable binding interactions with key MRSA proteins, suggesting a potential mechanism for its antibacterial action.

2. Anticancer Properties

The compound has also demonstrated promising anticancer activity. A review highlighted the broad spectrum of biological activities associated with 1,3,5-triazine derivatives, including their ability to inhibit tumorigenesis through enzyme inhibition and modulation of cell proliferation pathways . In vitro studies have reported that triazine derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways .

3. Enzyme Inhibition

The mechanism of action for this compound involves the inhibition of various enzymes that are crucial for cancer progression and microbial survival. For instance, it has been shown to inhibit lysophosphatidic acid acyltransferase β in cancer cell lines, which is vital for lipid metabolism in tumor cells .

Study on Antimicrobial Activity

A study conducted on a series of triazine derivatives found that this compound exhibited an IC50 value in the low micromolar range against MRSA strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.3 - 4.3 | MRSA |

| Compound A | 5.0 | MRSA |

| Compound B | 10.0 | MRSA |

Study on Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 60 µM.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| A549 (Lung) | 60 | 30 |

| HeLa (Cervical) | 60 | 25 |

| MCF7 (Breast) | 60 | 20 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer proliferation and microbial resistance.

- Receptor Modulation : Acting as an agonist or antagonist at specific receptor sites.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancerous cells.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- N-(4-Phenoxyphenyl)-1,3,5-triazine-2,4-diamine lacks the alkyl or halogen substituents critical for herbicidal activity, suggesting divergent applications.

- Herbicidal triazines prioritize lipophilicity (e.g., isopropyl groups in Prometon) for soil adhesion, whereas the phenoxyphenyl group may favor aromatic interactions in non-agrochemical contexts .

Pharmaceutical and Antimicrobial Derivatives

Substitutions with aryl or heterocyclic groups enhance bioactivity in drug discovery:

Key Differences :

- The phenoxyphenyl group in the target compound may enhance π-π stacking in drug-receptor interactions compared to chlorophenyl or trifluoromethylphenyl groups, which prioritize electronegativity and metabolic stability .

- Antimicrobial derivatives often incorporate heterocycles (e.g., benzothiazole) to disrupt bacterial membranes, a feature absent in this compound .

Materials Science and Stabilizers

Triazine-2,4-diamines with electron-donating groups are explored for light stabilization and surface interactions:

Key Differences :

- The phenoxyphenyl group’s bulkiness may reduce reactivity in crosslinking applications compared to chloromethyl substituents but could improve thermal stability in polymeric matrices .

- Theoretical studies on iminotriazines (e.g., IT1) suggest that this compound could similarly interact with carbon nanomaterials for sensor or catalytic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted one-pot reactions using cyanoguanidine, aromatic aldehydes, and arylamines. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or ethanol), and catalyst optimization (e.g., acidic or basic conditions). Purification typically involves column chromatography or recrystallization. Monitoring reaction progress via TLC or HPLC ensures high yields (60–85%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and hydrogen bonding. For example, NH protons appear as broad singlets near δ 7.2–7.5 ppm, while aromatic protons range from δ 7.3–8.4 ppm .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Triazine rings often exhibit planar configurations with bond angles near 120° .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 335.12) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Preventive Measures : Use fume hoods, wear nitrile gloves, and avoid contact with skin/eyes. Store in airtight containers away from heat (>50°C) and moisture .

- Emergency Protocols : In case of inhalation, administer oxygen; for skin exposure, wash with 10% sodium bicarbonate solution. Dispose of waste via incineration (≥1000°C) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

- Methodological Answer :

- In Vitro Assays : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., MDA-MB-231 for breast cancer). IC values <10 μM indicate high potency .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to analyze caspase-3/9 activation .

- Combination Therapy : Screen with FDA-approved drugs (e.g., imatinib) using synergy scores (e.g., Chou-Talalay method) to identify additive or antagonistic effects .

Q. What strategies mitigate poor aqueous solubility during in vivo pharmacokinetic studies?

- Methodological Answer :

- Formulation Optimization : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability.

- Solubility Screening : Conduct shake-flask experiments with buffers (pH 1.2–7.4) and surfactants (e.g., Tween-80).

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the triazine NH positions .

Q. How can analytical methods be developed to detect trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use C18 columns (3.5 μm, 150 mm × 4.6 mm) with gradient elution (acetonitrile/0.1% formic acid). Detect impurities at 254 nm and confirm structures via MS/MS .

- Forced Degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation products .

Q. How should conflicting structural data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

- Cocrystallization : Co-crystallize with heavy atoms (e.g., bromine) to improve diffraction quality .

Q. What experimental approaches identify resistance mechanisms in cancer cells exposed to this compound?

- Methodological Answer :

- Genomic Profiling : Perform RNA-seq on resistant vs. sensitive cell lines to identify upregulated genes (e.g., ABC transporters).

- CRISPR Screening : Knock out candidate genes (e.g., MDR1) to validate their role in resistance .

- Metabolomics : Analyze ATP levels and glutathione metabolism to assess detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.